molecular formula C15H23ClN2O4S B13764479 4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium CAS No. 73758-16-4

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium

Cat. No.: B13764479
CAS No.: 73758-16-4
M. Wt: 362.9 g/mol
InChI Key: RXEJDEQLMOQPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium is a complex organic compound with the molecular formula C15H23ClN2O4S. This compound is characterized by the presence of a chloro-substituted benzene ring, an ethoxycarbonyl group, and a sulfonimidate moiety, combined with a cyclohexylazanium ion. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with ethyl carbamate in the presence of a base to form the sulfonimidate intermediate. This intermediate is then reacted with cyclohexylamine to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile or chloroform.

Chemical Reactions Analysis

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonimidate group to sulfonamide.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium can be compared with other sulfonimidate compounds such as 4-chloro-N-methylbenzenesulfonamide and 4-chlorobenzenesulfonic acid . While these compounds share similar structural features, this compound is unique due to the presence of the ethoxycarbonyl group and the cyclohexylazanium ion, which confer distinct chemical properties and reactivity.

Properties

73758-16-4

Molecular Formula

C15H23ClN2O4S

Molecular Weight

362.9 g/mol

IUPAC Name

4-chloro-N-ethoxycarbonylbenzenesulfonimidate;cyclohexylazanium

InChI

InChI=1S/C9H10ClNO4S.C6H13N/c1-2-15-9(12)11-16(13,14)8-5-3-7(10)4-6-8;7-6-4-2-1-3-5-6/h3-6H,2H2,1H3,(H,11,12,13,14);6H,1-5,7H2

InChI Key

RXEJDEQLMOQPHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=S(=O)(C1=CC=C(C=C1)Cl)[O-].C1CCC(CC1)[NH3+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.